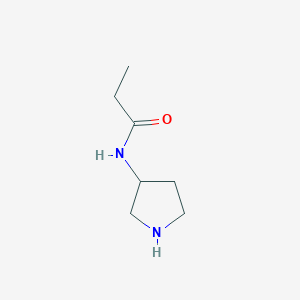

N-(pyrrolidin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyrrolidin-3-yl)propanamide” is a compound with the formula C7H14N2O and a molecular weight of 142.2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. It is a saturated scaffold, meaning it does not contain any double bonds . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Pyrrolidine and its derivatives undergo various chemical reactions. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(pyrrolidin-3-yl)propanamide derivatives exhibit significant antimicrobial properties . These compounds are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .

Anticancer Activity

Research indicates that certain pyrrolidinone derivatives, including N-(pyrrolidin-3-yl)propanamide, show promise in anticancer therapies . They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to develop novel chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of N-(pyrrolidin-3-yl)propanamide are of great interest in the treatment of chronic inflammatory diseases. These compounds can modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .

Antidepressant Activity

Pyrrolidinone derivatives are explored for their antidepressant effects . They may influence neurotransmitter systems in the brain, offering a potential pathway for the development of new antidepressant drugs .

Anti-HCV Activity

The fight against Hepatitis C Virus (HCV) has led to the exploration of N-(pyrrolidin-3-yl)propanamide derivatives as potential anti-HCV agents. Their unique structure allows them to target and inhibit the replication of the virus .

Drug Development and Disease Treatment

N-(pyrrolidin-3-yl)propanamide’s unique structure enables it to be used in the exploration of novel drug targets. This facilitates advancements in pharmaceutical development and offers new avenues for disease treatment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-pyrrolidin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGNXBWLDRNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrrolidin-3-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)

![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)

![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)